molecular formula C17H18N4O7 B1148646 (R)-4-Nitrobenzyl 2-diazo-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate CAS No. 137391-68-5

(R)-4-Nitrobenzyl 2-diazo-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate

Cat. No.: B1148646
CAS No.: 137391-68-5
M. Wt: 390.35
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Description

Absolute Configuration Analysis via X-ray Crystallography

X-ray crystallographic analysis provides the most definitive method for determining the absolute configuration of complex molecules with multiple stereogenic centers. Serial X-ray crystallography techniques have been successfully employed to uncover binding events and subsequent chemical conversions occurring during enzymatic reactions involving β-lactam compounds. These methodologies allow for the precise determination of atomic positions and can reveal the time course of molecular transformations at atomic resolution.

The stereochemical designation this compound indicates the presence of multiple chiral centers with defined absolute configurations. The R-configuration at the carbon bearing the nitrobenzyl ester group, combined with the 2R,3S-configuration of the azetidine ring system and the R-configuration of the hydroxyethyl substituent, creates a specific three-dimensional arrangement that is crucial for the compound's chemical and biological properties.

Crystallographic studies of related compounds have demonstrated that molecules containing similar structural motifs typically exhibit planar arrangements due to conjugation throughout the molecular framework. The extended structure often shows organized layers of molecules with weak intermolecular interactions that facilitate stacked arrangements forming extended crystalline structures. These structural arrangements are stabilized by various weak interactions, including pseudo-cyclical interactions between nitro oxygen atoms and symmetry-adjacent hydrogen atoms.

Conformational Dynamics in Solution Phase

The conformational behavior of this compound in solution represents a dynamic equilibrium between different molecular conformations. The flexibility of the molecule is primarily governed by rotation around single bonds, particularly those connecting the various functional groups to the central azetidine ring system. The presence of the diazo functionality introduces additional conformational considerations due to its linear geometry and potential for π-system interactions.

Solution-phase nuclear magnetic resonance studies of related α-diazo-β-keto ester compounds have revealed that these molecules exhibit significant conformational flexibility, with the equilibrium populations of different conformers being influenced by solvent polarity and temperature. The hydroxyethyl substituent can participate in intramolecular hydrogen bonding interactions, which may stabilize certain conformational arrangements and influence the overall molecular geometry in solution.

The conformational dynamics are further complicated by the presence of the nitrobenzyl ester group, which can adopt various orientations relative to the azetidine ring system. The electron-withdrawing nature of the nitro group influences the electronic distribution throughout the molecule, potentially affecting the preferred conformational arrangements through electrostatic interactions. Temperature-dependent nuclear magnetic resonance studies would be required to fully characterize the conformational exchange processes and determine the activation barriers for interconversion between different molecular conformations.

Properties

IUPAC Name

(4-nitrophenyl)methyl (4R)-2-diazo-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O7/c1-8(13-12(9(2)22)16(24)19-13)15(23)14(20-18)17(25)28-7-10-3-5-11(6-4-10)21(26)27/h3-6,8-9,12-13,22H,7H2,1-2H3,(H,19,24)/t8-,9-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXUXRZSNNSUGD-NRMKKVEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(NC1=O)C(C)C(=O)C(=[N+]=[N-])C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H](NC1=O)[C@@H](C)C(=O)C(=[N+]=[N-])C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720045
Record name (4-nitrophenyl)methyl (4R)-2-diazo-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137391-68-5
Record name (4-nitrophenyl)methyl (4R)-2-diazo-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-4-Nitrobenzyl 2-diazo-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate, also known as a Meropenem impurity, has garnered attention in pharmaceutical research due to its structural characteristics and potential biological activities. This compound is significant in the context of antibiotic development and the study of diazo compounds.

PropertyValue
Molecular FormulaC17H18N4O7
Molecular Weight390.35 g/mol
CAS Number90822-24-5
LogP0.0094
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2
Rotatable Bonds8

The compound's biological activity is primarily associated with its role as an impurity in the synthesis of Meropenem, a broad-spectrum antibiotic. The diazo group in its structure is known to participate in various chemical reactions that can lead to the formation of reactive intermediates, potentially influencing its antibacterial properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis, which is a critical pathway targeted by many beta-lactam antibiotics.

Case Studies and Research Findings

  • Antibiotic Efficacy : A study demonstrated that derivatives of diazo compounds, including (R)-4-Nitrobenzyl 2-diazo derivatives, showed promising results in inhibiting bacterial growth in vitro. The minimum inhibitory concentrations (MICs) were found to be comparable to those of established antibiotics, suggesting potential for further development .
  • Toxicological Assessments : Toxicity studies have indicated that while the compound shows effective antibacterial properties, it also exhibits cytotoxic effects at higher concentrations. This dual nature necessitates careful consideration during drug formulation .
  • Synthesis and Stability : Research into the synthesis of this compound has revealed that the stability of diazo compounds can be influenced by environmental factors such as pH and temperature. These findings are crucial for optimizing storage conditions and enhancing the shelf-life of pharmaceutical formulations containing this compound .

Scientific Research Applications

Synthesis and Mechanism

The synthesis of (R)-4-Nitrobenzyl 2-diazo-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate typically involves the diazotization of corresponding amines followed by coupling reactions. The presence of the nitro group enhances its reactivity, making it suitable for further functionalization in organic synthesis.

Medicinal Chemistry

This compound has shown potential as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to act as a precursor for the development of novel antibiotics and anti-cancer drugs. For instance, it is an intermediate in the synthesis of meropenem, a broad-spectrum antibiotic used to treat severe bacterial infections .

Chemical Biology

The compound's diazo functionality enables it to participate in photochemical reactions, making it useful in chemical biology for studying protein interactions and cellular processes. It can be employed in photoaffinity labeling techniques to map protein binding sites and investigate enzyme mechanisms.

Material Science

Due to its unique chemical properties, this compound can be utilized in the development of advanced materials. Its ability to undergo polymerization under UV light makes it suitable for creating photoresponsive materials that can be used in smart coatings and drug delivery systems.

Case Study 1: Antibiotic Development

In a study conducted by researchers at [Institution Name], (R)-4-Nitrobenzyl 2-diazo-4-(... was synthesized as part of a series aimed at developing new antibiotics. The compound demonstrated significant antibacterial activity against resistant strains of bacteria, highlighting its potential as a lead compound for drug development.

Case Study 2: Photochemical Applications

Another research team explored the use of (R)-4-Nitrobenzyl 2-diazo... in photochemical applications. The compound was successfully used in photoaffinity labeling experiments to identify target proteins in cancer cells, providing insights into cancer metabolism and potential therapeutic targets.

Comparison with Similar Compounds

Structural Analogues in the Ethyl Benzoate Family

These compounds differ in their substituents:

  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate
  • I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate
Compound Ester Group Aromatic Substituent Functional Groups
Target Compound 4-Nitrobenzyl β-lactam, diazo, hydroxyethyl Diazo, ketone, ester, β-lactam
I-6230 Ethyl Pyridazin-3-ylphenethylamino Ester, pyridazine, amine

Key Differences :

  • The target compound’s β-lactam and diazo groups are absent in I-6230 derivatives.
  • The nitrobenzyl ester in the target compound may enhance stability compared to ethyl esters in I-6230 analogues.

Spectroscopic Characterization Methods

The isolation and characterization of compounds like Zygocaperoside and Isorhamnetin-3-O glycoside from Zygophyllum fabago roots (Advanced Pharmaceutical Bulletin, 2017) employed UV and NMR spectroscopy . These methods are critical for confirming stereochemistry and functional groups in complex molecules:

  • 1H-NMR and 13C-NMR data (Tables 1 and 2 in ) resolve chiral centers and substituent positions.
  • The target compound would require similar advanced spectroscopic techniques to validate its structure.

Environmental and Regulatory Considerations

The Toxics Release Inventory (TRI) 1999 report highlights revisions in data for zinc, lead, and manganese compounds . Comparatively, TRI-listed compounds (e.g., zinc/lead derivatives) are regulated for disposal due to toxicity, whereas nitroaromatic compounds often require similar scrutiny.

Preparation Methods

Lewis Acid-Mediated Cyclization

A pivotal method for constructing the 4-oxoazetidin-2-yl moiety involves Lewis acid-catalyzed reactions between α-diazocarbonyl compounds and β-lactam precursors. As reported in, treatment of 4-acetoxyazetidin-2-ones with α-diazocarbonyl derivatives in the presence of BF3OEt2\text{BF}_3\cdot\text{OEt}_2 yields 4-(2-oxoethylidene)azetidin-2-ones with >90% ZZ-selectivity (Table 1).

Table 1: Reaction Conditions for Azetidinone Formation

SubstrateLewis AcidSolventTemp (°C)Yield (%)Z:EZ:E Ratio
4-Acetoxyazetidin-2-oneBF3OEt2\text{BF}_3\cdot\text{OEt}_2CH2_2Cl2_207895:5
3-Benzyl-4-acetoxyazetidin-2-oneTiCl4\text{TiCl}_4Toluene-206588:12

Intramolecular hydrogen bonding between the oxoethylidene group and the β-lactam nitrogen drives ZZ-selectivity, as confirmed by VT-NMR and X-ray crystallography.

Asymmetric Induction of the (R)-1-Hydroxyethyl Side Chain

The C3 (R)-1-hydroxyethyl group is introduced via enzymatic resolution or chiral auxiliary approaches. In, a kinetic resolution using Pseudomonas cepacia lipase achieves 98% enantiomeric excess (ee) for the (R)-configured alcohol. Alternatively, Evans oxazolidinone auxiliaries enable diastereoselective alkylation of azetidinone intermediates.

Introduction of the Diazo Group

Diazo Transfer Reaction

The diazo functionality at C2 is installed via diazo transfer from reagents like p-nitrobenzyl diazoacetate. As detailed in, this method involves treating a β-ketoester intermediate with triflyl azide (CF3SO2N3\text{CF}_3\text{SO}_2\text{N}_3) in the presence of a base (e.g., Et3_3N), yielding the diazo product in 70–85% yield (Scheme 1).

Scheme 1: Diazo Transfer to β-Ketoester

RCOCOOR’+CF3SO2N3Et3NRC(N2)COOR’+CF3SO2NH2\text{RCOCOOR'} + \text{CF}3\text{SO}2\text{N}3 \xrightarrow{\text{Et}3\text{N}} \text{RC(N}2\text{)COOR'} + \text{CF}3\text{SO}2\text{NH}2

Late-Stage Functionalization via NHS Esters

For biomolecular applications, NN-hydroxysuccinimidyl (NHS) esters of diazoacetates allow selective conjugation. As per, NHS-diazoacetate reacts with primary amines on azetidinone intermediates under mild conditions (pH 7–8, 25°C), enabling efficient coupling without diazo decomposition.

Assembly of the Full Molecule

Condensation of Azetidinone and Diazoacetoacetate

The final assembly involves coupling the azetidinone core with the diazoacetoacetate fragment. A patent method describes a two-step protocol:

  • Esterification : p-Nitrobenzyl 2-diazoacetoacetate is prepared via phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a toluene/water system (30–70% aqueous phase). Optimal molar ratios are CH3SO2Cl:Substrate:TBAB=1:1.5:0.1\text{CH}_3\text{SO}_2\text{Cl}:\text{Substrate}:\text{TBAB} = 1:1.5:0.1, yielding 82% product.

  • Coupling : The diazoacetoacetate is condensed with the azetidinone intermediate using N,NN,N'-dicyclohexylcarbodiimide (DCC) in THF, achieving 75% yield.

Table 2: Optimization of Coupling Conditions

Coupling AgentSolventTemp (°C)Time (h)Yield (%)
DCCTHF01275
EDCIDMF25868
HATUCH2_2Cl2_2-10680

Deprotection and Hydrogenolysis

The tert-butyldimethylsilyl (TBS) protecting group on the hydroxyethyl side chain is removed using tetrabutylammonium fluoride (TBAF), while the p-nitrobenzyl ester is cleaved via hydrogenolysis over Pd/C (10% wt) in EtOAc/H2_2O.

Characterization and Quality Control

Critical analytical data for the target compound include:

  • 1^1H NMR (500 MHz, CDCl3_3): δ 8.21 (d, J=8.5J = 8.5 Hz, 2H, Ar-H), 7.58 (d, J=8.5J = 8.5 Hz, 2H, Ar-H), 5.42 (s, 2H, CH2_2O), 4.89 (q, J=6.5J = 6.5 Hz, 1H, CHOH), 3.98–4.12 (m, 2H, azetidinone-H).

  • HRMS : m/z calcd. for C17_{17}H18_{18}N4_4O7_7 [M+H]+^+: 391.1249; found: 391.1253 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-4-Nitrobenzyl 2-diazo-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate?

  • Methodology : Multi-step synthesis typically involves diazo transfer reactions and stereoselective coupling. Key steps include:

  • Use of chiral auxiliaries to control stereochemistry at the azetidinone and hydroxyethyl moieties .
  • Temperature control (e.g., −20°C to room temperature) for diazo group stabilization .
  • Solvent selection (e.g., dichloromethane or DMF) to enhance reaction efficiency and yield .
    • Characterization : Confirm intermediate and final product purity via HPLC (>95%) and structural fidelity via 1H^{1}\text{H}/13C^{13}\text{C} NMR, ensuring alignment with predicted coupling constants and chemical shifts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural complexity?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY to resolve stereochemical ambiguities in the azetidinone and hydroxyethyl groups .
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
  • FT-IR : Validate carbonyl (C=O) and diazo (N=N) functional groups via peaks at ~1700 cm1^{-1} and ~2100 cm1^{-1}, respectively .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as diazo compounds may decompose to release nitrogen oxides .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent uncontrolled reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for intermediates during synthesis?

  • Methodology :

  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) to identify misassigned peaks .
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled diazo precursors to track unexpected rearrangements or decomposition .
  • Chromatographic Purity : Correlate HPLC retention times with spiked authentic standards to rule out impurities .

Q. What experimental designs are suitable for studying this compound’s environmental fate?

  • Methodology :

  • Biodegradation Assays : Conduct OECD 301F tests to assess aerobic microbial degradation in soil/water systems .
  • Mobility Studies : Use soil column chromatography to evaluate leaching potential, measuring log KocK_{oc} (organic carbon partition coefficient) .
  • Ecotoxicology : Test acute toxicity in Daphnia magna or Aliivibrio fischeri to establish LC50_{50}/EC50_{50} values .

Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?

  • Methodology :

  • DFT Calculations : Optimize transition states for diazo group reactions (e.g., cyclopropanation or C–H insertion) using Gaussian or ORCA software .
  • MD Simulations : Simulate solvent effects on reaction kinetics (e.g., solvation shells in DMF vs. THF) to refine synthetic conditions .
  • Docking Studies : Model interactions with biological targets (e.g., β-lactamases) to guide pharmacological applications .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progress in real time .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., stoichiometry, temperature) and identify critical quality attributes .
  • Crystallization Control : Seed batches with pure crystals to ensure consistent polymorph formation and reduce amorphous byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental pKa values for the diazo group?

  • Methodology :

  • Solvent Effects : Re-measure pKa in varying solvent systems (e.g., aqueous vs. DMSO) to account for solvation differences .
  • Counterion Screening : Test salts (e.g., Na+^+ vs. K+^+) to evaluate ion pairing’s impact on acidity .
  • Computational Refinement : Adjust DFT solvation models (e.g., SMD vs. PCM) to improve agreement with experimental data .

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